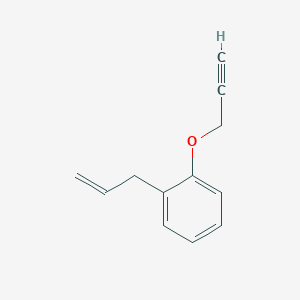
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 2-propenyl group and a 2-propynyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- can be achieved through several synthetic routes. One common method involves the alkylation of benzene with 2-propenyl halide in the presence of a strong base, followed by the introduction of the 2-propynyloxy group through a nucleophilic substitution reaction. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the propenyl and propynyloxy groups to their saturated counterparts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Formation of epoxides, aldehydes, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the functional groups present and their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
Uniqueness
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- is unique due to the presence of both 2-propenyl and 2-propynyloxy groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
51230-30-9 |
|---|---|
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-prop-2-enyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C12H12O/c1-3-7-11-8-5-6-9-12(11)13-10-4-2/h2-3,5-6,8-9H,1,7,10H2 |
Clave InChI |
ZBXZKNUOTNBRIT-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC=CC=C1OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


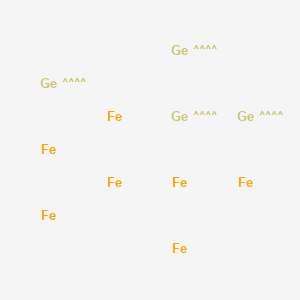
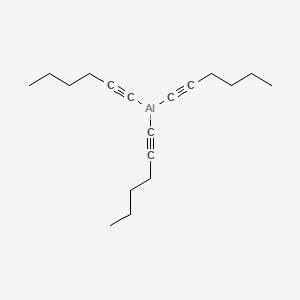
![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)

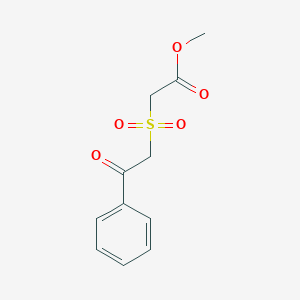
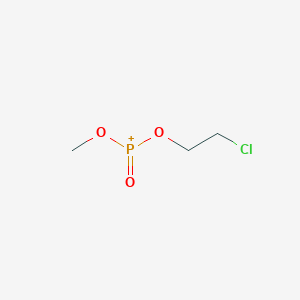

![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
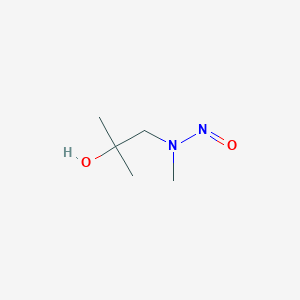
![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)
![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)

![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
